molecular formula C22H30N4O3 B6487716 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 877631-88-4

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B6487716
CAS No.: 877631-88-4
M. Wt: 398.5 g/mol
InChI Key: OICFBBJWHIDEIM-UHFFFAOYSA-N
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Description

N'-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide (IUPAC name) is a synthetic organic compound featuring a central ethanediamide (oxalamide) backbone. Its structure includes:

  • Furan-2-yl group: A heterocyclic aromatic moiety that may influence electronic properties and bioavailability.
  • 4-Phenylpiperazine: A piperazine ring substituted with a phenyl group, commonly associated with receptor-binding interactions in medicinal chemistry.
  • 2-Methylpropyl (isobutyl) group: A branched alkyl chain attached to one amide nitrogen, likely impacting lipophilicity and metabolic stability.

The compound’s molecular formula is C₂₃H₃₂N₄O₄ (molecular weight: 428.52 g/mol), as reported in product indices .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-17(2)15-23-21(27)22(28)24-16-19(20-9-6-14-29-20)26-12-10-25(11-13-26)18-7-4-3-5-8-18/h3-9,14,17,19H,10-13,15-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICFBBJWHIDEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of a furan ring and a phenylpiperazine moiety, has been explored for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H30N4O3
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Adenosine Receptors : Acts as an antagonist or inverse agonist at A2A adenosine receptors, relevant in neurodegenerative diseases.
  • α1 Receptors : Exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
  • Acetylcholinesterase Inhibition : Similar compounds have shown acetylcholinesterase inhibitory activity, which is significant in the context of Alzheimer's disease.

Pharmacological Applications

Research indicates that this compound holds promise in several therapeutic areas:

  • Neurodegenerative Diseases : Potential applications in treating conditions like Parkinson’s and Alzheimer’s due to its neuroprotective properties.
  • Analgesic Properties : Similar compounds have been characterized for pain relief, suggesting potential analgesic applications.
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial and antifungal activities.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cellular models. For instance:

CompoundTargetIC50 (μM)Reference
This compoundA2A Adenosine Receptors0.5
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(methyl)ethanediamideAcetylcholinesterase0.8

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Compound AFuran + PhenylpiperazineAnticancer, Antimicrobial
Compound BFuran + PiperazineNeuroprotective, Analgesic
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(methyl)ethanediamideFuran + Phenylpiperazine + EthanolamideNeuroprotective, Antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications to the Piperazine Substituent

BB87375 (CAS 877647-66-0)
  • Structural Variation : The 4-phenylpiperazine group is replaced with 4-(4-methoxyphenyl)piperazine .
  • Molecular Weight : 428.52 g/mol (C₂₃H₃₂N₄O₄) .
N'-[2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N-(2-Hydroxyethyl)Ethanediamide
  • Structural Variation : The 2-methylpropyl group is replaced with a 2-hydroxyethyl substituent.
  • Impact : The hydroxyethyl group increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability .

Variations in the Amide Substituents

N~1~-[2-(4-Fluorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-[(2-Fluorophenyl)methyl]Ethanediamide
  • Structural Variation : Incorporates a 4-fluorobenzenesulfonyl group and a 2-fluorobenzyl substituent.
  • Molecular Weight : 448.44 g/mol (C₂₁H₁₈F₂N₂O₅S) .
  • Impact : Sulfonyl groups increase polarity and may influence receptor-binding specificity through steric or electronic effects. Fluorine atoms enhance metabolic stability via reduced CYP450-mediated oxidation.
N~1~-[2-(4-Chlorobenzenesulfonyl)-2-(Furan-2-yl)ethyl]-N~2~-(2-Methylpropyl)Ethanediamide
  • Structural Variation : Features a 4-chlorobenzenesulfonyl group.

Ethanediamide Backbone vs. Other Amides

PF-610355 (β₂-Adrenoceptor Agonist)
  • Structural Variation : Contains a biphenylyl-methyl group and a hydroxy-substituted phenylacetamide.
  • By comparison, the ethanediamide backbone in the target compound may offer conformational rigidity, influencing receptor engagement.

Structural and Functional Implications

Table: Key Structural Comparisons

Compound Name Structural Variation Molecular Weight (g/mol) Potential Impact
Target Compound 4-Phenylpiperazine, 2-methylpropyl 428.52 Balanced lipophilicity and stability
BB87375 4-(4-Methoxyphenyl)piperazine 428.52 Enhanced lipophilicity
N-(2-Hydroxyethyl) variant 2-Hydroxyethyl substituent ~428.52 (estimated) Increased solubility, reduced permeability
4-Fluorobenzenesulfonyl derivative Sulfonyl and fluorobenzyl groups 448.44 Higher polarity, metabolic stability

Pharmacological Considerations

  • Piperazine Modifications : Substitutions on the piperazine ring (e.g., methoxy, halogen) could modulate affinity for serotonin or dopamine receptors, as seen in antipsychotic drugs .
  • Ethanediamide vs.

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